REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]([CH3:12])=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][C:3]=1[CH3:13].[CH2:14]([CH2:16][NH2:17])[OH:15]>>[OH:15][CH2:14][CH2:16][NH:17][C:6](=[O:8])[C:5]1[CH:4]=[C:3]([CH3:13])[C:2]([OH:1])=[C:11]([CH3:12])[CH:10]=1
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Name
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|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
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OC1=C(C=C(C(=O)OC)C=C1C)C
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Name
|
|
Quantity
|
300 mL
|
Type
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reactant
|
Smiles
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C(O)CN
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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while simultaneously removing the methanol which
|
Type
|
DISTILLATION
|
Details
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forms by distillation
|
Type
|
CUSTOM
|
Details
|
The excess ethanolamine is removed under vacuum
|
Type
|
CUSTOM
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Details
|
dried thoroughly at 0.5 torr and 60° C. for a yield of 307 g
|
Name
|
|
Type
|
|
Smiles
|
OCCNC(C1=CC(=C(C(=C1)C)O)C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |